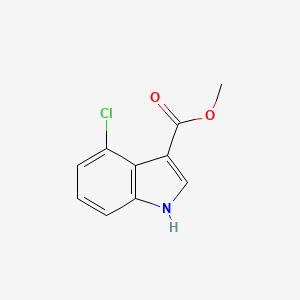

Methyl 4-chloro-1H-indole-3-carboxylate

Description

Historical Perspectives and Evolution of Indole-Based Research

The journey of indole (B1671886) chemistry began not in the realm of medicine, but in the study of dyes. wikipedia.org The name "indole" itself is a portmanteau of "indigo" and "oleum," stemming from its discovery during the processing of the popular indigo (B80030) dye in the mid-19th century. biocrates.com In 1866, the German chemist Adolf von Baeyer achieved a landmark by reducing oxindole (B195798) with zinc dust to isolate indole for the first time, and by 1869, he had proposed its chemical structure. wikipedia.orgsafrole.com For the remainder of the century, research was primarily linked to the synthesis of indole derivatives as dyestuffs. wikipedia.org

A significant shift occurred in the 1930s when the indole nucleus was identified in crucial biomolecules, including the essential amino acid tryptophan and plant auxins. wikipedia.orgsafrole.com This discovery illuminated the biological importance of the indole scaffold and sparked intense research interest that continues to this day. The development of robust synthetic methodologies was paramount to this evolution. One of the earliest and most enduring methods is the Fischer indole synthesis, developed by Emil Fischer in 1883, which remains a widely used technique for preparing substituted indoles. creative-proteomics.comwikipedia.org Over the decades, the synthetic chemist's toolkit has expanded to include numerous other named reactions, such as the Leimgruber–Batcho, Madelung, and Reissert syntheses, each offering different pathways to this versatile heterocyclic system. wikipedia.orgbhu.ac.in

| Year | Milestone | Significance |

| 1866 | Adolf von Baeyer first isolates indole from the reduction of oxindole. wikipedia.org | Marks the beginning of indole chemistry, moving from the study of the dye indigo to the core heterocycle. |

| 1883 | Emil Fischer develops the Fischer indole synthesis. wikipedia.org | Provides one of the first and most reliable methods for synthesizing substituted indoles, enabling broader research. |

| 1930s | The indole substituent is identified in key alkaloids like tryptophan and auxins. wikipedia.org | Shifts the focus of research towards the biological and medicinal importance of indole-containing compounds. |

| 1976 | The Leimgruber–Batcho indole synthesis is disclosed. wikipedia.org | Offers an efficient and high-yielding modern alternative for producing a variety of substituted indoles. |

Contemporary Significance of Substituted Indole Carboxylates in Chemical Biology and Organic Synthesis

In modern organic synthesis and chemical biology, the indole nucleus is recognized for its remarkable versatility. Indole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ontosight.aibenthamscience.comresearchgate.net This has made them a focal point for drug discovery and development. researchgate.net

Within this context, substituted indole carboxylates, such as esters of indole-2-carboxylic acid and indole-3-carboxylic acid, are of particular importance. They serve as crucial building blocks and synthetic intermediates. acs.org The carboxylate group is a versatile functional handle that can be readily converted into other groups (e.g., amides, alcohols, or ketones) or used as a directing group for further reactions on the indole ring. This functional group is a key feature in many biologically active molecules. For instance, methyl indole-3-carboxylate (B1236618) is a known precursor in the synthesis of protein kinase inhibitors and nitric oxide synthase (nNOS) inhibitors, which have therapeutic potential in oncology and for treating neurodegenerative diseases. guidechem.com Furthermore, synthetic indole-2-carboxylate (B1230498) derivatives have been developed as potent antagonists for the glycine (B1666218) binding site on the NMDA receptor, highlighting their relevance in neuropharmacology. nih.gov Modern synthetic techniques, such as palladium-catalyzed C-H functionalization, have been developed to streamline the synthesis of these valuable compounds. acs.orgbeilstein-journals.org

| Application Area | Role of Substituted Indole Carboxylates |

| Medicinal Chemistry | Key intermediates for synthesizing pharmaceuticals, including kinase inhibitors, NMDA receptor antagonists, and antitumor agents. guidechem.comnih.gov |

| Organic Synthesis | Versatile building blocks where the carboxylate group acts as a modifiable handle for creating more complex molecules. acs.orgresearchgate.net |

| Agrochemicals | Used in the formulation of compounds for pest control and plant growth regulation. chemimpex.com |

| Biochemical Research | Employed in studies of enzyme inhibition and metabolic pathways. chemimpex.com |

Specific Academic Interest in Methyl 4-chloro-1H-indole-3-carboxylate

While extensive literature on this compound itself is not widespread, academic interest in this specific molecule can be inferred from the strategic combination of its structural features. The compound is a derivative of 4-chloro-1H-indole-3-carboxylic acid and combines three key elements that are highly relevant in synthetic and medicinal chemistry: the indole scaffold, a chlorine substituent at the 4-position, and a methyl carboxylate at the 3-position.

The Indole Scaffold : As established, this core is a proven pharmacophore present in numerous bioactive compounds. nih.gov

The 4-Chloro Substituent : The introduction of a halogen atom, such as chlorine, onto an aromatic ring is a common strategy in drug design. nih.gov The chlorine atom can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic character. These modifications can enhance membrane permeability, improve binding affinity to biological targets, and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a potential drug candidate.

The Methyl 3-Carboxylate Group : This ester group at the C3 position is a versatile site for chemical elaboration. The C3 position of indole is the most common site for electrophilic substitution and functionalization. bhu.ac.in The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, it can be reduced to an alcohol or react with organometallic reagents to generate ketones, making it an excellent starting point for building more complex molecular architectures. researchgate.net

Therefore, the academic interest in this compound lies primarily in its potential as a specialized and highly functionalized building block. Researchers in organic and medicinal chemistry would view this compound as a valuable intermediate for the synthesis of novel, complex molecules with tailored properties for potential therapeutic applications, leveraging the combined influence of the chloro-substituent and the reactive carboxylate handle on the privileged indole core.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-chloro-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOPGKVFHCXUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542295 | |

| Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101909-42-6 | |

| Record name | Methyl 4-chloro-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4 Chloro 1h Indole 3 Carboxylate and Its Analogues

Strategies for Constructing the 4-Chloroindole (B13527) Ring System

The formation of the bicyclic indole (B1671886) structure, particularly with a chlorine substituent at the 4-position, is a critical step in the synthesis of the target molecule. Both cyclization of pre-functionalized aromatic precursors and the complete construction of the ring system from acyclic starting materials are viable strategies.

Cyclization Reactions Utilizing Precursors

Several classical named reactions in organic chemistry provide robust pathways to the indole core, which can be adapted for the synthesis of 4-chloroindoles by using appropriately substituted starting materials.

The Leimgruber-Batcho indole synthesis is a highly effective method that begins with an o-nitrotoluene derivative. wikipedia.orgclockss.org For the synthesis of a 4-chloroindole, the starting material would be 2-methyl-3-nitrochlorobenzene. The first step involves the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate is then subjected to a reductive cyclization to yield the indole ring. wikipedia.orgresearchgate.net A variety of reducing agents can be employed for this step, including Raney nickel and hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org

Another cornerstone in indole synthesis is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of a phenylhydrazone. thermofisher.comwikipedia.org To obtain a 4-chloroindole, one would start with (3-chlorophenyl)hydrazine. This is then condensed with a suitable ketone or aldehyde, such as pyruvic acid or an ester thereof, to form the corresponding hydrazone. Treatment of this hydrazone with a Brønsted or Lewis acid catalyst promotes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the 4-chloroindole ring system. wikipedia.orgbyjus.com

The Hemetsberger indole synthesis offers a thermal route to indoles from 3-aryl-2-azido-propenoic esters. wikipedia.orgresearchgate.net The synthesis of a 4-chloroindole derivative via this method would necessitate a 3-(3-chlorophenyl)-2-azido-propenoic ester as the precursor. Heating this compound in a high-boiling solvent like xylene induces the decomposition of the azide (B81097) and subsequent cyclization to form the indole-2-carboxylate (B1230498). researchgate.netsynarchive.com

Finally, the Nenitzescu indole synthesis provides access to 5-hydroxyindoles from benzoquinones and β-aminocrotonic esters. wikipedia.orgnumberanalytics.com While not a direct route to 4-chloroindoles, modifications and the use of substituted quinones could potentially be explored to achieve the desired substitution pattern. The reaction proceeds via a Michael addition followed by a cyclization and elimination sequence. wikipedia.org

| Reaction Name | Key Precursor(s) | Typical Reagents | General Yield Range |

|---|---|---|---|

| Leimgruber-Batcho | o-Nitrotoluene derivative | DMF-DMA, Pyrrolidine, Raney Ni/H₂NNH₂ | High |

| Fischer | Phenylhydrazine and a carbonyl compound | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | Variable |

| Hemetsberger | 3-Aryl-2-azido-propenoic ester | Heat (thermal decomposition) | Typically >70% |

| Nenitzescu | Benzoquinone and a β-aminocrotonic ester | Various solvents, often polar | Variable |

Esterification and Functional Group Interconversion at Position 3

Once the 4-chloroindole core is established, the next critical step is the introduction or modification of the substituent at the 3-position to yield the final methyl carboxylate.

Direct Methyl Ester Formation

In some synthetic routes, the methyl ester group at the 3-position can be introduced directly. A notable method for the direct methylation of an indole-3-carboxylic acid is the use of dimethyl carbonate (DMC). google.com This reagent serves as a more environmentally friendly alternative to traditional methylating agents like methyl iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.com

| Method | Reagents | Key Features |

|---|---|---|

| Dimethyl Carbonate Methylation | Dimethyl carbonate (DMC), K₂CO₃, DMF | Environmentally benign, direct methylation of the carboxylic acid. |

Carboxylic Acid Precursors and Esterification Methods

A common and versatile strategy involves the synthesis of the 4-chloro-1H-indole-3-carboxylic acid as a key intermediate, which is then subjected to esterification. nih.gov The synthesis of 4-chloroindole-3-acetic acid, a closely related analogue, has been reported starting from 2-chloro-6-nitrotoluene. nih.gov

The subsequent esterification of the carboxylic acid can be achieved through various standard methods. The Fischer esterification is a classic approach that involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Alternatively, other reagents can be employed to facilitate the esterification under milder conditions. For example, phosphorus oxychloride (POCl₃) can be used to promote the esterification of carboxylic acids with alcohols, often providing the desired ester in high yield at relatively low temperatures. derpharmachemica.com

Regioselective Halogenation Techniques for C4-Substitution

In an alternative synthetic strategy, the chlorine atom at the C4 position can be introduced onto a pre-formed indole-3-carboxylate (B1236618) scaffold. This requires a highly regioselective halogenation method.

The direct C-H functionalization of indoles has emerged as a powerful tool in organic synthesis. Palladium-catalyzed reactions have been developed for the site-selective halogenation of the indole nucleus. researchgate.net The use of a directing group at the C3 position, such as a carbonyl group, can effectively steer the halogenation to the C4 position. researchgate.net

A widely used and effective reagent for the chlorination of aromatic compounds, including indoles, is N-chlorosuccinimide (NCS) . commonorganicchemistry.comisca.me The chlorination of indole derivatives with NCS can be influenced by the reaction conditions and the nature of the substituents on the indole ring. For the synthesis of N-substituted-4-chloroindole-3-formaldehyde, NCS has been successfully employed. google.com This suggests that direct chlorination of methyl 1H-indole-3-carboxylate with NCS could be a viable route to the target compound, potentially with the need for optimization to ensure C4 selectivity over other positions on the indole ring. The reaction can be catalyzed by acids or performed in various solvents. commonorganicchemistry.comisca.me

| Method | Reagent | Key Features |

|---|---|---|

| Palladium-Catalyzed Halogenation | Pd catalyst, chlorine source | High regioselectivity, often requires a directing group. |

| N-Chlorosuccinimide (NCS) Chlorination | NCS | Common and effective chlorinating agent for aromatic systems. |

Modern Catalytic Approaches in Indole Synthesis

Transition metal-catalyzed reactions have revolutionized the synthesis of complex heterocyclic compounds, including substituted indoles. Palladium and rhodium catalysts, in particular, have enabled the development of highly efficient and selective methods for constructing the indole core with specific substitution patterns.

Palladium-catalyzed reactions, such as the Larock and Fischer indole syntheses, provide convergent routes to polysubstituted indoles. The synthesis of Methyl 4-chloro-1H-indole-3-carboxylate can be envisioned through the Larock indole synthesis by reacting a suitably substituted o-haloaniline with an alkyne. For example, the annulation of a 2-iodo-5-chloroaniline derivative with methyl propiolate could theoretically yield the target compound.

A more direct palladium-catalyzed approach involves the annulation of chloroanilines with ketones or aldehydes. organic-chemistry.orgnih.gov A flexible and efficient method for synthesizing polyfunctionalized indoles has been developed through the direct reaction of substituted 2-chloroanilines with ketones, which could be adapted for the synthesis of the target molecule. organic-chemistry.orgnih.gov Furthermore, a palladium-catalyzed synthesis of methyl indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate has been reported, which establishes a precedent for constructing the indole ring with a substituent at the 4-position through a palladium-mediated cyclization. orgsyn.org

Rhodium catalysts have emerged as powerful tools for C-H activation and functionalization. Recent advancements have demonstrated the potential for rhodium-catalyzed C-H activation at the C4 position of the indole ring. bohrium.comresearchgate.net These methods often employ a directing group at the C3 position to achieve high regioselectivity. For instance, a trifluoroacetyl group at C3 has been shown to direct C4-alkenylation of indoles under rhodium(III) catalysis. rsc.org This strategy could potentially be adapted for C4-chlorination.

While direct rhodium-catalyzed cyclizations to form 4-chloroindoles are not extensively documented for this specific product, the principles of rhodium-catalyzed C-H functionalization offer a promising avenue for future synthetic explorations. bohrium.comnih.govglobethesis.comnih.gov

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. nih.gov Numerous classical indole syntheses, including the Fischer, Bischler, and Leimgruber–Batcho reactions, have been significantly improved through the application of microwave energy. nih.govresearchgate.netmdpi.com

In the context of modern catalytic methods, microwave assistance has proven particularly beneficial. For example, a microwave-assisted, facile, and regioselective Fischer indole synthesis has been reported for the preparation of complex indole derivatives. nih.gov While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the literature, the general success of this technology in accelerating palladium-catalyzed and other indole-forming reactions suggests its high potential for enhancing the efficiency of the synthetic routes discussed in this article. nih.gov

Comparative Analysis of Synthetic Efficiencies and Scalability

The choice of a synthetic route for a target molecule like this compound depends on several factors, including yield, regioselectivity, cost of starting materials, operational simplicity, and scalability.

Table 2: Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Key Advantages | Key Disadvantages | Scalability |

| Electrophilic Halogenation | Potentially uses simple reagents. | Poor regioselectivity for the C4 position; often leads to isomeric mixtures. | Generally scalable, but purification can be a major bottleneck. |

| Directed Halogenation | Excellent regioselectivity for the C4 position; high yields. google.com | Requires additional steps for the introduction and removal of the directing group. | Reported to be suitable for large-scale preparation. google.com |

| Palladium-Catalyzed Heterocyclization | Convergent; allows for the assembly of complex indoles from simpler precursors. | May require expensive catalysts and ligands; optimization of reaction conditions can be complex. | Can be scalable, but catalyst cost and turnover number are important considerations. |

| Rhodium-Catalyzed C-H Activation | High regioselectivity possible with appropriate directing groups; atom-economical. | Often requires expensive rhodium catalysts; substrate scope may be limited. | Potentially scalable, but catalyst cost is a significant factor. |

| Microwave-Assisted Synthesis | Significantly reduced reaction times; often improved yields and purity. nih.gov | Requires specialized microwave equipment; scalability can be a challenge for some reactor types. | Scalability is improving with the development of continuous-flow microwave reactors. |

Directed halogenation strategies currently offer the most reliable and high-yielding route to 4-chloroindole derivatives with the specific substitution pattern of the target molecule. google.com The scalability and mild reaction conditions reported for the directed chlorination of N-protected indole-3-formaldehydes make it a particularly attractive method for preparing precursors to this compound. google.com While modern catalytic methods hold great promise, further research is needed to develop specific and optimized protocols for the synthesis of this particular compound.

Chemical Reactivity and Transformation Pathways of Methyl 4 Chloro 1h Indole 3 Carboxylate

Reactivity at the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring is a key site for functionalization, allowing for the introduction of various alkyl and acyl groups.

N-alkylation of indoles is a fundamental transformation in organic synthesis. Classical methods for the N-alkylation of indoles often involve the use of a strong base, such as sodium hydride, to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. rsc.org This approach, while effective, can sometimes be limited by the toxicity of the reagents and the use of strong bases. rsc.org

Alternative methods for N-alkylation have been developed to overcome these limitations. For instance, N-alkylation can be achieved by reacting the indole with an alkylating agent in the presence of a caustic alkali solution and a water-immiscible organic solvent. google.com More recent advancements include the use of dimethyl carbonate or dibenzyl carbonate as alkylating agents in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This method offers high yields under mild conditions. google.com The choice of alkylating agent can range from simple alkyl halides like methyl iodide to more complex reagents such as dimethyl sulfate (B86663) and benzyl (B1604629) bromide. google.comgoogle.com

Table 1: Examples of N-Alkylation Reactions of Indole Derivatives

| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

| Alkyl Halide | Sodium Hydride | DMF or THF | Not Specified | Excellent | rsc.org |

| Dimethyl Sulfate | Caustic Alkali | Monochlorobenzene | ~60 °C | Not Specified | google.com |

| Dimethyl Carbonate | DABCO | DMF or DMA | Ambient | Nearly Quantitative | google.com |

| Dibenzyl Carbonate | DABCO | DMF or DMA | Ambient | Nearly Quantitative | google.com |

This table provides a general overview of N-alkylation conditions for indole derivatives and is not specific to Methyl 4-chloro-1H-indole-3-carboxylate.

N-acylation introduces an acyl group onto the indole nitrogen, a transformation that is also of significant synthetic utility. Traditional N-acylation methods often require the conversion of the indole to its Grignard or sodio derivative, which can lead to the formation of byproducts. clockss.org Phase-transfer catalysis, using an acid chloride and sodium hydroxide (B78521) with a catalyst like tetrabutylammonium (B224687) hydrogen sulfate, provides a more efficient route to N-acylindoles. clockss.org

A direct acylation method involves heating the indole with a carboxylic acid in the presence of boric acid. clockss.org More recently, a chemoselective N-acylation of indoles has been developed using thioesters as the acyl source in the presence of a base like cesium carbonate, affording N-acylated indoles in high yields. beilstein-journals.orgnih.gov This method has been shown to be effective for a variety of substituted indoles and thioesters. nih.gov

Table 2: Reagents for N-Acylation of Indoles

| Acylating Agent | Catalyst/Base | Key Features | Reference |

| Acid Chloride | Tetrabutylammonium Hydrogen Sulfate/NaOH | Phase-transfer catalysis, efficient | clockss.org |

| Carboxylic Acid | Boric Acid | Direct acylation | clockss.org |

| Thioester | Cesium Carbonate | Chemoselective, stable acyl source | beilstein-journals.orgnih.gov |

This table summarizes various N-acylation methods for indoles in general.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene portion of the indole ring system is susceptible to electrophilic aromatic substitution, a class of reactions that includes halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The regioselectivity of these reactions on the this compound ring is influenced by the directing effects of the existing substituents.

The combined electronic effects of the chloro and carboxylate groups, along with the inherent reactivity of the indole nucleus, will determine the precise position of substitution on the benzene ring. Generally, electrophilic attack is favored at positions that are activated by the indole ring and not strongly deactivated by the substituents.

Modern synthetic methods allow for more controlled and regioselective functionalization of aromatic rings. For instance, palladium-catalyzed C-H halogenation of benzoic acids using N-halosuccinimides (NCS, NBS, NIS) offers a practical route for introducing halogen atoms at specific positions. acs.org While not specific to indoles, such directed C-H activation strategies could potentially be adapted for the selective functionalization of the benzene moiety of this compound.

Transformations of the Methyl Ester Group

The methyl ester group at the C3 position is a versatile functional handle that can be converted into a variety of other functional groups. Common transformations include hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide.

For example, ester hydrolysis can be achieved under acidic or basic conditions. However, in some cases, such as with 2-amino-1H-indole-3-carboxylate esters, hydrolysis to the carboxylic acid can be challenging and may lead to unexpected products. arkat-usa.org The specific conditions required for the successful transformation of the methyl ester in this compound would need to be determined experimentally, taking into account the stability of the indole ring and the other substituents.

Hydrolysis to Carboxylic Acid

The methyl ester group at the C-3 position of this compound can be readily converted to its corresponding carboxylic acid, 4-chloro-1H-indole-3-carboxylic acid, through hydrolysis. This reaction is a fundamental transformation for indole esters and can be achieved under either acidic or basic conditions. youtube.comnih.gov

Base-Catalyzed Hydrolysis (Saponification): This is a common and efficient method for the hydrolysis of esters. youtube.com The reaction typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The process proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) ion and yielding the carboxylate salt. A final acidic workup step is required to protonate the carboxylate and isolate the neutral carboxylic acid. youtube.com

Acid-Catalyzed Hydrolysis: Alternatively, hydrolysis can be performed under acidic conditions. This reaction involves heating the ester in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous medium. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated as a leaving group, and the carboxylic acid is formed. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. youtube.com

The choice between acidic and basic hydrolysis may depend on the stability of other functional groups present in the molecule. For indole derivatives, care must be taken as the indole ring can be sensitive to harsh acidic conditions.

Amidation and Reduction Reactions

Amidation: The methyl ester of this compound can be converted into a variety of amides through reaction with primary or secondary amines. This transformation, known as aminolysis, typically requires heating the ester with the desired amine. However, the direct reaction can be slow. More efficient methods involve the in-situ generation of more reactive species. For instance, activating the corresponding carboxylic acid (obtained from hydrolysis) with coupling agents is a standard approach. acs.org Another strategy involves using activating agents that work directly from the carboxylic acid, such as generating phosphonium (B103445) salts in situ from triphenylphosphine, which then react with the amine to form the amide under mild conditions. acs.orgacs.org

Reduction: The ester group can be reduced to a primary alcohol, (4-chloro-1H-indol-3-yl)methanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the resulting aldehyde intermediate. A subsequent aqueous workup protonates the resulting alkoxide to yield the alcohol.

Reactivity of the Chloro Group at Position 4

The chlorine atom at the C-4 position of the indole ring is a key site for introducing further molecular diversity. Its reactivity is primarily governed by nucleophilic aromatic substitution and modern cross-coupling reactions.

Nucleophilic Substitution Pathways

The chloro group on the electron-rich indole ring can be displaced by various nucleophiles, a process known as nucleophilic aromatic substitution (SₙAr). The reactivity of chloro-substituted N-heterocycles in SₙAr reactions is well-documented. mdpi.comresearchgate.netnih.gov The electron-withdrawing nature of the adjacent nitrogen atom in similar heterocyclic systems, like quinolines, facilitates nucleophilic attack. researchgate.netnih.gov

Common nucleophiles that can displace the 4-chloro group include:

Amines: Reaction with primary or secondary amines, often at elevated temperatures, can yield 4-aminoindole (B1269813) derivatives.

Alkoxides and Thiolates: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiophenoxide (NaSPh) can be used to introduce alkoxy or arylthio groups at the C-4 position. mdpi.com

Azides: Sodium azide (B81097) (NaN₃) can be used to introduce an azido (B1232118) group, which is a versatile functional group that can be further transformed, for example, into an amine via reduction or participate in cycloaddition reactions. researchgate.net

The reaction conditions for these substitutions can vary significantly depending on the nucleophilicity of the attacking species and the specific electronic properties of the indole substrate.

| Nucleophile | Reagent Example | Product Type |

| Amine | R¹R²NH | 4-Aminoindole |

| Alkoxide | RONa | 4-Alkoxyindole |

| Thiolate | RSNa | 4-Alkylthioindole |

| Azide | NaN₃ | 4-Azidoindole |

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are highly applicable for the functionalization of the 4-chloro position. rsc.org Chloro-substituted heterocycles are known substrates for these reactions, although they are generally less reactive than their bromo or iodo counterparts and may require more specialized catalyst systems. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction pairs the 4-chloroindole (B13527) with an organoboron reagent (e.g., an aryl or vinyl boronic acid) in the presence of a palladium catalyst and a base. researchgate.net It is a versatile method for creating new C-C bonds, allowing for the synthesis of 4-aryl or 4-vinyl indole derivatives. The choice of palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), ligand, and base is crucial for achieving high yields. researchgate.net

Other Cross-Coupling Reactions:

Sonogashira Coupling: This reaction utilizes a terminal alkyne to form a C-C bond, leading to 4-alkynylindoles. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.com

Heck Coupling: This reaction couples the 4-chloroindole with an alkene to form 4-alkenylindoles.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming C-N bonds and represents an alternative to classical SₙAr for synthesizing 4-aminoindoles, often under milder conditions.

These cross-coupling reactions have significantly expanded the synthetic utility of halo-substituted heterocycles, enabling the construction of complex molecules. nih.gov

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | 4-Aryl/Vinylindole |

| Sonogashira | Terminal Alkyne | C-C | 4-Alkynylindole |

| Heck | Alkene | C-C | 4-Alkenylindole |

| Buchwald-Hartwig | Amine | C-N | 4-Aminoindole |

Oxidation and Reduction Chemistry of the Indole Nucleus

The indole ring itself is a redox-active heterocycle. The electron-rich double bond between C-2 and C-3 is particularly susceptible to both reduction and oxidation.

Reduction: The indole nucleus can be selectively reduced to the corresponding indoline (B122111) (2,3-dihydroindole) derivative. This transformation saturates the C2-C3 double bond. A variety of reducing agents can accomplish this, but mild and effective methods are often preferred to avoid over-reduction or side reactions. For instance, magnesium in methanol has been reported as a convenient reagent for the reduction of the fused double bond in indole carboxylates, yielding indolines in high yields under mild conditions. koreascience.kr This method is particularly advantageous as it often proceeds without affecting other functional groups like amides. koreascience.kr

Oxidation: The oxidation of the indole nucleus can lead to several different products depending on the oxidant and reaction conditions. The C2-C3 double bond is the most common site of oxidation. For example, oxidation can lead to the formation of oxindoles or isatins. Oxidative cleavage of the C2-C3 bond is also possible under stronger conditions. The presence of the electron-withdrawing carboxylate group at C-3 can influence the regioselectivity and outcome of the oxidation reaction. For example, oxidative decarboxylation of related indole-3-acetic acids can be used to form indole-3-carboxaldehydes. researchgate.net

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 4-chloro-1H-indole-3-carboxylate, offering precise insights into the proton and carbon framework of the molecule.

The ¹H NMR spectrum of this compound provides a definitive map of the proton environments within the molecule. The introduction of the chloro group at the C4 position significantly influences the chemical shifts of the aromatic protons compared to the parent compound, Methyl 1H-indole-3-carboxylate.

The spectrum is characterized by a broad singlet for the indole (B1671886) N-H proton (H1) in the downfield region, typically above 8.5 ppm, with its exact position and broadness being solvent-dependent. The proton at the C2 position appears as a singlet or a narrow doublet, shifted downfield due to the influence of the adjacent electron-withdrawing carboxylate group and the heterocyclic nitrogen.

The protons on the benzene (B151609) portion of the indole ring (H5, H6, and H7) form a coupled system. The electron-withdrawing nature of the chlorine at C4 causes a downfield shift for the adjacent H5 proton. The expected pattern is a doublet for H5, a triplet (or doublet of doublets) for H6, and a doublet for H7. The methyl ester protons appear as a sharp singlet, typically around 3.9 ppm.

A detailed analysis of the coupling constants (J-values) confirms the connectivity. The vicinal coupling between H5 and H6 (³JH5-H6) and between H6 and H7 (³JH6-H7) is typically in the range of 7-8 Hz, characteristic of ortho-coupling in an aromatic system. A smaller meta-coupling might be observed between H5 and H7 (⁴JH5-H7).

Table 1: Predicted ¹H NMR Spectral Data for this compound (Based on analysis of related indole structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | > 8.5 | br s | - |

| H2 | ~8.0 - 8.2 | s or d | J ≈ 2-3 Hz |

| H7 | ~7.4 - 7.6 | d | ³JH7-H6 ≈ 8.0 Hz |

| H5 | ~7.2 - 7.4 | d | ³JH5-H6 ≈ 7.5 Hz |

| H6 | ~7.1 - 7.3 | t | J ≈ 7.8 Hz |

| OCH₃ | ~3.9 | s | - |

| Note: Predicted values are based on CDCl₃ as a solvent. Actual values may vary. |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in this compound. The spectrum will display ten distinct signals corresponding to the ten carbon atoms of the molecule.

The carbonyl carbon of the methyl ester (C=O) is the most deshielded, appearing significantly downfield (typically >160 ppm). The carbon atom directly attached to the chlorine (C4) also experiences a strong downfield shift due to the electronegativity of the halogen, a phenomenon known as the ipso-effect. The other quaternary carbons (C3, C3a, and C7a) can be identified by their lower intensity and absence in DEPT-90 or DEPT-135 spectra. The remaining aromatic methine carbons (CH) and the methyl ester carbon (OCH₃) resonate at characteristic chemical shifts. tetratek.com.tr

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on analysis of related indole structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 |

| C7a | ~136 |

| C4 | ~130 |

| C2 | ~128 |

| C3a | ~126 |

| C5 | ~123 |

| C6 | ~122 |

| C7 | ~110 |

| C3 | ~105 |

| OCH₃ | ~51 |

To confirm these assignments unambiguously, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HSQC experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the protonated carbons (C2, C5, C6, C7, and the OCH₃). An HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is crucial for assigning the quaternary carbons by observing their correlations with nearby protons. For instance, the H2 proton would show an HMBC correlation to C3, C3a, and the carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. The technique provides an extremely accurate mass measurement of the molecular ion, allowing for the calculation of the molecular formula. The calculated exact mass for the molecular formula C₁₀H₈ClNO₂ is 209.0243 Da.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two prominent peaks for the molecular ion: [M]⁺ at m/z 209 and [M+2]⁺ at m/z 211, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation analysis, typically studied via tandem mass spectrometry (MS/MS), provides structural information. Common fragmentation pathways for indole esters involve the initial loss of radicals or neutral molecules from the ester group. Plausible fragmentation patterns for this compound include:

Loss of a methoxy (B1213986) radical (•OCH₃): [M - 31]⁺, leading to a fragment ion corresponding to the 4-chloro-1H-indole-3-carbonyl cation.

Loss of the carbomethoxy group (•COOCH₃): [M - 59]⁺, resulting in the 4-chloro-1H-indole cation.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway in the fragmentation of aromatic carbonyl compounds.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups, offering further structural confirmation.

The IR spectrum of this compound displays several characteristic absorption bands that correspond to specific functional groups. A prominent, moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ due to the N-H stretching vibration of the indole ring. The most intense absorption is typically the C=O stretching vibration of the ester group, which appears as a sharp, strong band around 1700 cm⁻¹.

Other significant absorptions include C-O stretching vibrations of the ester group in the 1300-1100 cm⁻¹ region, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range, and C-H stretching from the aromatic ring and methyl group just above 3000 cm⁻¹. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2950 - 3000 | Medium |

| C=O Stretch (Ester) | ~1700 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ester) | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. For this compound, the symmetric vibrations of the aromatic ring system are expected to produce strong signals in the Raman spectrum. researchgate.net

Key expected signals would include the indole ring "breathing" modes. The C=C bonds of the aromatic system and the C=O bond of the ester group will also be Raman active. The C-Cl stretch, while visible in the IR, should also provide a detectable Raman signal. This technique is particularly useful for studying the skeletal vibrations of the indole core, which can be less prominent in the IR spectrum. researchgate.net

X-ray Diffraction Analysis of Single Crystals

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and the elucidation of intermolecular interactions that govern the crystal packing.

The crystal structure of 4-Chloro-1H-indole-2,3-dione has been meticulously determined, revealing a monoclinic crystal system. researchgate.net The asymmetric unit of this structure contains two independent molecules. researchgate.netiucr.org Detailed crystallographic data and unit cell parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 8.2745 (8) |

| b (Å) | 6.0367 (6) |

| c (Å) | 14.8609 (14) |

| α (°) | 90 |

| β (°) | 104.746 (5) |

| γ (°) | 90 |

| Volume (ų) | 717.86 (12) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation Type | Cu Kα |

| Wavelength (Å) | 1.54178 |

Data obtained for the related compound 4-Chloro-1H-indole-2,3-dione. researchgate.net

The stability and packing of molecules within a crystal lattice are dictated by a variety of non-covalent interactions. In the case of 4-Chloro-1H-indole-2,3-dione, hydrogen bonding is a prominent feature of its crystal structure. The molecules are linked into infinite chains along the nih.gov direction through N—H⋯O hydrogen bonds. researchgate.netiucr.org Specifically, these interactions occur between the hydrogen on the indole nitrogen and an oxygen atom of a neighboring molecule.

In addition to hydrogen bonding, C—H⋯Cl close contacts are also observed, with a donor-acceptor distance of 3.682 (5) Å, further connecting the molecular chains. researchgate.netiucr.org Interestingly, despite the presence of aromatic rings, no π–π stacking interactions are observed in the crystal structure of 4-Chloro-1H-indole-2,3-dione. researchgate.netiucr.org This is a noteworthy finding, as π–π stacking is a common packing motif in many aromatic and heteroaromatic compounds. In other related structures, such as 4,7-Dichloro-1H-indole-2,3-dione, slipped π–π interactions are present, indicating that the substitution pattern on the indole ring can significantly influence the adoption of this type of interaction. researchgate.netiucr.org

A summary of the key intermolecular interactions observed in the crystal structure of 4-Chloro-1H-indole-2,3-dione is provided below.

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Hydrogen Bond | N—H | O | - |

| Close Contact | C—H | Cl | 3.682 (5) |

Data obtained for the related compound 4-Chloro-1H-indole-2,3-dione. researchgate.netiucr.org

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Torsional angles, or dihedral angles, are used to define these conformations. In the case of 4-Chloro-1H-indole-2,3-dione, the two independent molecules in the asymmetric unit are reported to be nearly planar. The mean deviation from planarity for the non-hydrogen atoms is 0.015 Å and 0.022 Å for the respective molecules. researchgate.netiucr.org This planarity suggests that the torsional angles within the fused ring system are close to 0° or 180°, which is characteristic of flat, aromatic-like structures.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl 4-chloro-1H-indole-3-carboxylate, DFT calculations can predict its geometry, electronic properties, and reactivity.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For indole (B1671886) derivatives, the HOMO is typically localized over the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is often distributed over the electron-withdrawing groups. In the case of this compound, the HOMO is expected to be concentrated on the indole nucleus, while the LUMO would likely be influenced by the chloro and carboxylate groups. The energy gap (ΔE) for similar heterocyclic compounds has been shown to be a key indicator of their bioactivity. irjweb.comirjweb.com

Illustrative Frontier Molecular Orbital Data for Substituted Indole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Indole-3-carboxaldehyde | -5.98 | -1.54 | 4.44 |

| 5-Chloro-indole-3-carboxaldehyde | -6.12 | -1.87 | 4.25 |

Note: The data in this table is illustrative and based on calculations for similar indole derivatives. The actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and the chlorine atom, making these sites potential targets for electrophiles. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, indicating a site for nucleophilic interaction. Understanding the MEP is crucial for predicting how the molecule might interact with biological macromolecules. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable and low-energy conformations. This information is vital for understanding how the molecule might bind to a biological target, as the conformation of a ligand often changes upon binding. MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution or within a protein binding pocket. nist.govnih.gov

In Silico Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. DFT calculations, for example, can provide theoretical predictions of 1H and 13C NMR chemical shifts and IR vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. For complex molecules, computational predictions can be instrumental in assigning spectral peaks and elucidating the molecular structure. While no specific in silico spectroscopic studies for this compound are readily available, the methodology is well-established for a wide range of organic molecules. nih.gov

Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Docking studies involving indole derivatives have been performed to explore their potential as inhibitors for various enzymes. For instance, indole-3-carboxamide derivatives have been investigated as potential inhibitors of enzymes relevant to cancer and infectious diseases. nih.gov In a typical docking study with this compound, the molecule would be docked into the active site of a target protein. The docking algorithm would then predict the most likely binding poses and calculate a docking score, which is an estimation of the binding affinity.

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For this compound, the indole nitrogen could act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the chlorine atom could act as hydrogen bond acceptors. The aromatic indole ring can participate in π-π stacking interactions with aromatic amino acid residues in the binding site. Such computational predictions are invaluable for understanding the molecular basis of a compound's biological activity and for designing more potent analogs. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indole-3-carboxaldehyde |

| 5-Chloro-indole-3-carboxaldehyde |

| Methyl indole-3-carboxylate (B1236618) |

Identification of Potential Molecular Targets

While specific computational studies exclusively targeting this compound are not extensively documented in publicly available research, the broader class of indole derivatives has been the subject of numerous computational investigations to identify their potential molecular targets. These studies provide a framework for understanding how this compound might interact with biological systems.

In silico methods such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) analysis are commonly employed to predict the binding affinity of small molecules to various protein targets. For indole derivatives, these studies have suggested a range of potential molecular targets, including but not limited to enzymes and receptors involved in cancer and microbial pathogenesis.

For instance, various substituted indole molecules have been computationally evaluated against protein targets like:

Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy.

Cytochrome P450 enzymes (e.g., CYP3A4): Important for drug metabolism.

Myeloid cell leukemia-1 (Mcl-1): An anti-apoptotic protein and a target in cancer.

Monoamine Oxidase (MAO): An enzyme involved in neurotransmitter metabolism and a target for neurological drugs.

Although direct computational data for this compound is not available, the existing research on analogous compounds lays the groundwork for future in silico screening and target identification efforts for this specific molecule. Such studies would be essential to elucidate its mechanism of action and therapeutic potential.

Table 1: Examples of Potential Molecular Target Classes for Indole Derivatives Investigated via Computational Methods

| Target Class | Specific Examples | Therapeutic Area |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Cancer |

| Apoptosis Regulators | Myeloid cell leukemia-1 (Mcl-1) | Cancer |

| Metabolic Enzymes | Cytochrome P450 (CYP3A4) | Drug Metabolism |

| Oxidoreductases | Monoamine Oxidase (MAO) | Neurological Disorders |

Exploration of Biological Activities and Pharmacological Potential

Antineoplastic and Cytotoxic Effects

There is a lack of specific published research investigating the antineoplastic and cytotoxic effects of Methyl 4-chloro-1H-indole-3-carboxylate on cancer cell lines. While other substituted indole (B1671886) derivatives have demonstrated anticancer activity, direct studies on this particular compound are not available. nih.govnih.govmdpi.com

In Vitro Studies on Cancer Cell Lines

No data from in vitro studies on cancer cell lines for this compound could be retrieved from the scientific literature. Consequently, no data table of its cytotoxic activity against various cancer cell lines can be provided.

Potential Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

Without experimental data, any discussion on the potential mechanisms of antineoplastic action for this compound, such as apoptosis induction or cell cycle arrest, would be speculative. Research on other complex indole derivatives has shown mechanisms involving the inhibition of specific cellular pathways, but this cannot be directly attributed to the subject compound. nih.gov

Antimicrobial Efficacy

Specific studies detailing the antimicrobial efficacy of this compound against a spectrum of bacteria and fungi are not present in the available scientific literature. While the indole nucleus is a core structure in many antimicrobial agents, the specific activity of this compound has not been reported. nih.govbeilstein-journals.orgscirp.org

Antibacterial Spectrum and Minimum Inhibitory Concentration Studies

There are no published studies that report the antibacterial spectrum or Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. Therefore, a data table of its antibacterial activity cannot be compiled.

Antifungal Activity Assessment

Similarly, there is no available research data on the antifungal activity of this compound.

Anti-inflammatory Response Modulation

The potential for this compound to modulate anti-inflammatory responses has not been specifically investigated in published studies. Although various indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX), no such data exists for this particular compound. nih.gov

Antiviral Activity and Mechanisms

While direct studies on the antiviral properties of this compound are not extensively detailed in available literature, the broader class of indole-3-carboxylic acid derivatives has demonstrated significant potential in virology. Research into structurally similar compounds provides a strong basis for its potential efficacy.

One notable study investigated a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters for activity against SARS-CoV-2. nih.govactanaturae.ru Among these, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole showed a reliable antiviral effect in vitro. nih.govactanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. actanaturae.ru Further analysis established its high activity and a favorable selectivity index, highlighting the promise of the indole carboxylate scaffold for developing antiviral treatments. nih.govactanaturae.ru

| Compound | Virus Target | IC₅₀ | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | 1.06 µg/mL (1.84 µM) | 78.6 | actanaturae.ru |

Furthermore, other indole-based compounds have been developed as CNS-active antivirals, specifically targeting neurotropic alphaviruses. nih.gov The strategic design of these molecules, including the introduction of methyl groups on the indole ring, aimed to restrict bond rotations and identify the most bioactive conformation for improved potency. nih.gov This research underscores the adaptability of the indole core in designing antivirals for various viral families.

Central Nervous System (CNS) Activity and Receptor Interactions

The indole structure is a well-known pharmacophore for targeting the central nervous system, largely due to its resemblance to endogenous neurotransmitters like serotonin (B10506). Consequently, derivatives of this compound are of significant interest in neuropharmacology.

The parent compound, Methyl indole-3-carboxylate (B1236618), serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com This foundational role suggests that modifications, such as the addition of a chloro group at the 4-position, are explored to enhance efficacy, specificity, and interaction with CNS receptors. chemimpex.com Research in this area often involves creating diverse derivatives to probe their therapeutic effects. chemimpex.com The development of indole-based CNS-active antivirals further supports the ability of this class of compounds to function within the central nervous system, though specific receptor interactions for this compound remain a subject for further investigation. nih.gov

Enzyme Inhibition Studies

The indole scaffold is a versatile platform for designing enzyme inhibitors, a critical area in drug discovery. Researchers utilize Methyl indole-3-carboxylate and its analogs in studies related to enzyme inhibition and the elucidation of metabolic pathways. chemimpex.com

Substituted indoles have been identified as promising candidates for the development of (p)ppGpp synthetase enzyme inhibitors. nih.gov These enzymes are involved in bacterial stress responses, and their inhibition can suppress the formation of antibiotic-tolerant persister cells. nih.gov Molecular docking studies on related compounds, such as indole-5-carboxylic acid, have been used to predict binding affinity to the active site of these enzymes. nih.gov

| Reference Ligand | Enzyme Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Indole-5-carboxylic acid | RelSeq (p)ppGpp synthetase/hydrolase | -6.42 | nih.gov |

In another domain, indole-based inhibitors have been developed to target bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme responsible for producing H₂S in pathogenic bacteria. nih.gov Suppressing bCSE activity significantly increases bacterial sensitivity to conventional antibiotics. nih.gov The development of potent and selective bCSE inhibitors demonstrates the utility of the indole framework in creating molecules that can modulate specific enzymatic functions. nih.gov

Agricultural and Agrochemical Applications

Beyond pharmaceuticals, indole derivatives have found significant applications in agriculture. The parent compound, Methyl indole-3-carboxylate, is used in the formulation of agrochemicals designed for pest control and plant growth regulation to improve crop yields. chemimpex.com

The potential of the 4-chloroindole (B13527) structure in this field is strongly supported by research on a closely related analog, 4-Chloroindole-3-Acetic Acid. publications.gc.ca This compound is a naturally occurring plant hormone found in the seeds of various annual plants. publications.gc.ca It functions as a potent herbicide by inducing abnormal levels of ethylene (B1197577) in plant tissues, leading to senescence and death. publications.gc.ca Due to its mode of action, 4-Chloroindole-3-acetic acid is classified as a Group 4 (WSSA) or Group O (HRAC) herbicide. publications.gc.ca The structural similarity between this herbicide and this compound suggests that the latter may possess similar or complementary plant growth-regulating properties, making it a compound of interest for developing new agrochemical solutions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Indole (B1671886) Nucleus and its Substituents

The indole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives are known to interact with a multitude of biological targets. The specific substitutions on Methyl 4-chloro-1H-indole-3-carboxylate, namely the chloro group at position 4, the methyl ester at position 3, and the hydrogen at the N-1 position, are critical determinants of its biological and chemical characteristics.

Impact of the Chloro Substituent at Position 4 on Biological Activity and Reactivity

The presence and position of a halogen substituent on the indole ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby affecting its biological activity and reactivity.

The chloro group at the 4-position of the indole nucleus in this compound has a profound impact on its electronic and biological properties. As an electron-withdrawing group, the chlorine atom can modulate the electron density of the indole ring system. This electronic perturbation can influence the molecule's ability to interact with biological targets and affect its reactivity in chemical transformations. For instance, a general trend observed for 4-substituted indoles is that electron-withdrawing groups can shift the maximum absorbance wavelength to the red, indicating an alteration of the electronic transition energies. nih.gov

From a biological standpoint, the 4-chloro substitution can be advantageous. Studies on various indole derivatives have shown that halogenation, including chlorination, can enhance antimicrobial and antibiofilm activities. Specifically, research on chloroindoles has indicated that substitutions at the fourth and fifth positions of the indole moiety are favorable for antimicrobial activity. This suggests that the 4-chloro group in this compound could contribute to potential antimicrobial properties.

In terms of chemical reactivity, the indole nucleus is highly susceptible to electrophilic substitution, predominantly at the C3 position. The electron-withdrawing nature of the chloro substituent at C4 would generally be expected to decrease the electron density of the pyrrole (B145914) ring, potentially reducing its reactivity towards electrophiles compared to an unsubstituted indole. However, the precise effect on the regioselectivity and rate of electrophilic attack at C3 would also be influenced by the directing effects of the N-H and the C3-ester groups.

Effects of Methyl Ester Modifications at Position 3

The methyl ester group at the 3-position of the indole ring is a key functional group that can be readily modified to explore its influence on biological activity. This ester moiety can participate in hydrogen bonding and can be hydrolyzed by esterases in biological systems to the corresponding carboxylic acid, which may have a different pharmacological profile.

The ester bond in this compound is a reactive functional group that can undergo hydrolysis under acidic or basic conditions to yield indole-3-carboxylic acid and methanol (B129727). guidechem.com This conversion can be biologically significant, as the resulting carboxylic acid may exhibit different binding affinities for target proteins and have altered pharmacokinetic properties. The introduction of the ester group also imparts a degree of polarity to the molecule, influencing its solubility in various solvents. guidechem.com

Modifications of the ester group, such as conversion to amides or other ester analogs, can have a substantial impact on biological activity. For instance, in the development of inhibitors for various enzymes, the presence and nature of the carboxamide moiety at the C3 position of the indole ring have been shown to be crucial for activity, often by forming key hydrogen bonds with the target protein. nih.gov Therefore, replacing the methyl ester of this compound with a variety of amide functionalities could lead to derivatives with enhanced or altered biological activities.

The following table summarizes the potential impact of modifications at the C3 position:

| Modification at C3 | Potential Impact on Properties/Activity |

| Methyl Ester (Original) | Can act as a hydrogen bond acceptor. Susceptible to hydrolysis. |

| Carboxylic Acid | Increased polarity and potential for stronger ionic interactions. May exhibit different target binding. |

| Amide (Primary, Secondary, Tertiary) | Can act as both hydrogen bond donor and acceptor. Generally more stable to hydrolysis than esters. Allows for diverse substitutions to probe steric and electronic requirements of the binding pocket. |

| Alternative Esters (e.g., Ethyl, Propyl) | Modulates lipophilicity and steric bulk. May alter the rate of hydrolysis. |

N-Substitution Effects on Biological and Chemical Profiles

The nitrogen atom of the indole ring (N-1 position) is another critical site for modification. The presence of a hydrogen atom allows it to act as a hydrogen bond donor, which can be a crucial interaction for binding to biological targets. Substitution at this position can significantly alter the compound's biological and chemical profile.

N-alkylation of indoles is a common strategy in medicinal chemistry to modulate their pharmacological properties. researchgate.net Replacing the N-H proton with an alkyl or other functional group can have several consequences:

Loss of Hydrogen Bond Donor Capability: This can lead to a decrease or complete loss of affinity for targets where N-H hydrogen bonding is essential for recognition. For example, in a series of indolylglyoxylamide derivatives targeting the benzodiazepine (B76468) receptor, 1-methyl derivatives were found to be inactive, suggesting that the indole N-H is involved in a critical hydrogen bond with the receptor. nih.gov

Increased Lipophilicity: The addition of an alkyl group generally increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Effects: The introduction of a substituent at the N-1 position can introduce steric hindrance that may either prevent binding to a target or, conversely, promote a more favorable binding conformation.

Altered Chemical Reactivity: N-substitution can influence the electronic properties of the indole ring and affect its reactivity in chemical reactions.

The following table provides a general overview of how N-substitution can influence the properties of indole derivatives:

| N-1 Substituent | Potential Effects on Biological and Chemical Profile |

| -H (Unsubstituted) | Acts as a hydrogen bond donor. The nitrogen is less nucleophilic. |

| -Alkyl (e.g., -CH3, -C2H5) | Increases lipophilicity. Removes hydrogen bond donor capability. Can introduce steric effects. |

| -Aryl | Significantly increases steric bulk and lipophilicity. Can introduce additional electronic effects. |

| -Acyl | Electron-withdrawing group, which can decrease the electron density of the indole ring and alter its reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for activity.

A typical 2D-QSAR study involves calculating various molecular descriptors for each compound in a dataset, such as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and atomic charges.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molar volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. For indole derivatives, QSAR models have been successfully developed to predict various activities, including antioxidant and enzyme inhibitory effects. nih.gov

Pharmacophore Development and Ligand Design Principles

Pharmacophore modeling is another powerful computational tool in drug design that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular response. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a series of active indole-3-carboxylate (B1236618) derivatives, a pharmacophore model can be generated based on the common structural features of the most active compounds. Such a model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

A hypothetical pharmacophore model for inhibitors based on the this compound scaffold might include:

An aromatic ring feature corresponding to the indole nucleus.

A hydrogen bond acceptor feature from the carbonyl oxygen of the methyl ester.

A hydrophobic feature associated with the chloro-substituted benzene (B151609) ring.

A hydrogen bond donor feature from the indole N-H (if unsubstituted).

Mechanistic Investigations in Organic Reactions and Biological Pathways

Reaction Mechanism Elucidation for Synthetic Transformations

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of complex organic molecules like Methyl 4-chloro-1H-indole-3-carboxylate. While specific mechanistic studies on this exact compound are not extensively detailed in publicly available literature, the mechanisms for the formation of the core indole-3-carboxylate (B1236618) structure are well-established. These reactions often involve intricate transition states and are sensitive to isotopic substitution, providing avenues for mechanistic investigation.

Transition state analysis provides a snapshot of the highest energy point along a reaction coordinate, offering critical insights into the factors that control reaction rates and selectivity. For the synthesis of indole (B1671886) derivatives, computational and experimental methods can be used to probe these fleeting structures.

Fischer Indole Synthesis: A cornerstone of indole synthesis, this reaction proceeds through a ic.ac.ukic.ac.uk-sigmatropic rearrangement of an arylhydrazone. The transition state is believed to adopt a chair-like conformation. The specific electronic and steric effects of substituents, such as the 4-chloro group on the benzene (B151609) ring and the methyl carboxylate at the 3-position, would influence the energy and geometry of this transition state.

Palladium-Catalyzed Reactions: Modern methods for indole synthesis often employ transition metal catalysis. For instance, in palladium-catalyzed C-H activation/annulation reactions, the transition state may involve the formation of a palladacycle intermediate. The nature of the ligands on the palladium center and the substituents on the indole precursor are crucial in determining the stability of this transition state.

[4+2] Cycloadditions: In certain organocatalytic enantioselective [4+2] cycloadditions involving indole derivatives, the transition state can be modeled to understand the origin of stereoselectivity. researchgate.net These models often depict intricate networks of hydrogen bonding and other non-covalent interactions between the substrates and the chiral catalyst. researchgate.net

The kinetic isotope effect (KIE) is a powerful tool for identifying the rate-determining step of a reaction and probing the nature of transition states. wikipedia.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org

Fischer Indole Synthesis: Studies on the Fischer indole reaction have utilized kinetic and solvent isotope effects to distinguish between different potential rate-determining steps. acs.org For example, under certain acidic conditions, a large kinetic isotope effect suggests that the formation of an ene-hydrazine is the rate-determining step, whereas under dilute acid conditions, the ic.ac.ukic.ac.uk-rearrangement is more likely to be rate-limiting. acs.org

Decarboxylation of Indole Carboxylic Acids: In the context of the decarboxylation of 3-indole carboxylic acids, KIE models have been used to explore the role of general acid catalysis. ic.ac.uk Computational studies have shown that the calculated KIE can vary depending on the model used for proton transfer, helping to distinguish between different mechanistic possibilities. ic.ac.ukic.ac.uk For instance, a model involving an ionized transition state provided a better fit with experimental data for the decarboxylation of 3-indole carboxylic acid. ic.ac.uk

C-H Bond Cleavage: In reactions where the cleavage of a C-H bond on the indole ring is a key step, a primary KIE would be expected if this step is rate-determining. For example, a relatively small KIE value (kH/kD = 1.17) observed in a rhodium(III)-catalyzed C-H activation/annulation of indoles suggests that the C-H bond cleavage may not be the rate-limiting step in that particular transformation. acs.org

Table 1: Representative Kinetic Isotope Effects in Indole Chemistry